![molecular formula C14H10ClNS B1607622 5-Chloro-2-(phenylthio)-indole CAS No. 227803-36-3](/img/structure/B1607622.png)
5-Chloro-2-(phenylthio)-indole
Overview
Description
5-Chloro-2-(phenylthio)-indole is a chemical compound with the molecular formula C14H10ClNS . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of related compounds involves the reaction of 5-chloro-2-nitroanilines with thiophenols . The thiophenol is initially converted into the corresponding sodium thiophenolate using an oily emulsion of sodium hydride in dimethylformamide. The product is then precipitated using water .Molecular Structure Analysis
The molecular structure of 5-Chloro-2-(phenylthio)-indole consists of 14 carbon atoms, 10 hydrogen atoms, 1 chlorine atom, 1 nitrogen atom, and 1 sulfur atom . The average mass is 259.754 Da and the monoisotopic mass is 259.022247 Da .Scientific Research Applications
Crystal Structure Analysis
The study by Seferoğlu et al. (2009) investigates the crystal structure of thiazolylazo indole dyes, providing insights into the tautomeric forms of these dyes, which could include derivatives similar to 5-Chloro-2-(phenylthio)-indole. This research is crucial for understanding the molecular configuration and potential applications in dyeing processes and materials science (Seferoğlu, Ertan, Kickelbick, & Hökelek, 2009).
Ullmann Reaction Optimization
Li et al. (2011) optimized the Ullmann reaction, a critical step in synthesizing sertindole, a compound related to 5-Chloro-2-(phenylthio)-indole. This optimization is pivotal for enhancing the yield and reproducibility of synthesizing complex indole derivatives, demonstrating the compound's importance in pharmaceutical synthesis (Li, Ma, & Yu, 2011).
Allosteric Modulation of CB1
Research by Khurana et al. (2014) on indole-2-carboxamides, structurally related to 5-Chloro-2-(phenylthio)-indole, highlights the compound's role in modulating the cannabinoid type 1 receptor (CB1). This study provides a foundation for developing new therapeutic agents targeting the CB1 receptor (Khurana, Ali, Olszewska, Ahn, Damaraju, Kendall, & Lu, 2014).
Synthesis and Biological Evaluation
A study by Tomoo et al. (2014) on the synthesis and biological evaluation of indole-based cytosolic phospholipase A2α inhibitors showcases the potential therapeutic applications of indole derivatives, including 5-Chloro-2-(phenylthio)-indole, in treating inflammatory conditions (Tomoo, Nakatsuka, Katayama, Hayashi, Fujieda, Terakawa, Nagahira, & Esposito, 2014).
Anticonvulsant Activity
Research on novel 2-substituted indole derivatives by Tomar, Khan, & Jain (2022) demonstrates the anti-diabetic activity of these compounds, suggesting potential applications of 5-Chloro-2-(phenylthio)-indole derivatives in developing new treatments for diabetes (Tomar, Khan, & Jain, 2022).
properties
IUPAC Name |
5-chloro-2-phenylsulfanyl-1H-indole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClNS/c15-11-6-7-13-10(8-11)9-14(16-13)17-12-4-2-1-3-5-12/h1-9,16H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUOGNLZBXIYRQV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SC2=CC3=C(N2)C=CC(=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376615 | |
Record name | 5-Chloro-2-(phenylthio)-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-(phenylthio)-indole | |
CAS RN |
227803-36-3 | |
Record name | 5-Chloro-2-(phenylthio)-1H-indole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=227803-36-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Chloro-2-(phenylthio)-indole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376615 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.